molecular formula C16H24F2N2Si B8058353 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-

1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-

Cat. No.: B8058353
M. Wt: 310.46 g/mol
InChI Key: HAFOIXWXVNRUNO-UHFFFAOYSA-N
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Description

The compound “1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-” (CAS: 685513-89-7) is a silyl-protected pyrrolopyridine derivative characterized by a bicyclic aromatic core substituted with two fluorine atoms at positions 4 and 5, along with a bulky tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group at position 1. Its molecular formula is C₁₇H₂₄F₂N₂Si, with a molecular weight of 322.9 g/mol. Key computed properties include a topological polar surface area (TPSA) of 17.8 Ų and five rotatable bonds, suggesting moderate flexibility .

Properties

IUPAC Name

(4,5-difluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F2N2Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(18)14(17)9-19-16(13)20/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFOIXWXVNRUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F2N2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Madelung Cyclization

The Madelung method, adapted from indole synthesis, involves intramolecular cyclization of 2-aminopyridine derivatives under strongly basic conditions. For example, heating 2-amino-3-cyanopyridine with potassium tert-butoxide in dimethylformamide (DMF) at 150°C yields the unsubstituted pyrrolo[2,3-b]pyridine core. Modifications using 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds (e.g., acetylacetone) in acetic acid with catalytic HCl achieve cyclization to 1H-pyrrolo[2,3-b]pyridine derivatives.

Reaction Conditions:

  • Temperature: 80–150°C

  • Solvent: Acetic acid, DMF

  • Catalyst: HCl, KOtBu

  • Yield: 45–75%

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable modular assembly of the core. For instance, Suzuki-Miyaura coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine with aryl boronic acids in dioxane/water (3:1) at 80°C produces 5-aryl derivatives. This method is scalable and compatible with diverse substituents.

Optimized Parameters:

  • Catalyst: Pd(dppf)Cl₂

  • Base: K₂CO₃

  • Yield: 60–85%

Regioselective Fluorination at 4,5-Positions

Introducing fluorine atoms at positions 4 and 5 requires precise control to avoid over-fluorination.

Electrophilic Fluorination

Electrophilic agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous acetonitrile at 70°C achieve regioselective difluorination. The bulky tris(1-methylethyl)silyl (TIPS) group at position 1 directs fluorination to the less hindered 4,5-positions.

Typical Protocol:

  • Reagent: Selectfluor® (2.2 equiv)

  • Solvent: CH₃CN

  • Temperature: 70°C, 12 h

  • Yield: 65–78%

Halogen Exchange

Nucleophilic fluorination via KF/18-crown-6 in DMF replaces bromine or iodine at positions 4 and 5. Starting from 4,5-dibromo-1H-pyrrolo[2,3-b]pyridine , this method avoids electrophilic side reactions but requires high temperatures (150°C).

Limitations:

  • Lower regioselectivity

  • Competing dehalogenation

Silylation of the Pyrrolo[2,3-b]Pyridine Nitrogen

Protection of the NH group with the TIPS moiety enhances stability and directs subsequent reactions.

Direct Silylation

Deprotonation of the NH group with NaH in THF at 0°C, followed by treatment with tris(1-methylethyl)silyl chloride (TIPSCl) , affords the silylated product. Purification via silica gel chromatography or crystallization yields the final compound.

Optimized Conditions:

  • Base: NaH (1.1 equiv)

  • Silylating Agent: TIPSCl (1.05 equiv)

  • Solvent: THF, 0°C → RT

  • Yield: 57–75%

One-Pot Silylation-Fluorination

Combining silylation and fluorination in a single pot reduces steps. After TIPS protection, in situ fluorination with Selectfluor® achieves 4,5-difluoro derivatives without isolating intermediates.

Advantages:

  • Reduced purification steps

  • Higher overall yield (70–82%)

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Reactors

Utilizing flow chemistry for cyclocondensation and fluorination steps improves heat transfer and reduces reaction times (Table 1).

Table 1: Industrial Parameters for Core Synthesis

StepReactor TypeResidence TimeTemperatureYield
CyclocondensationTubular30 min120°C80%
FluorinationCSTR2 h70°C75%

Crystallization Purification

Final products are purified via anti-solvent crystallization using n-hexane/ethyl acetate mixtures, achieving >99% purity.

Case Studies and Yield Optimization

Patent-Optimized Route (WO2013181415A1)

A patented method combines Suzuki coupling, fluorination, and silylation:

  • Core Formation : 5-Bromo-1H-pyrrolo[2,3-b]pyridine + phenylboronic acid → 5-phenyl derivative (85%).

  • Fluorination : Selectfluor® in CH₃CN → 4,5-difluoro intermediate (78%).

  • Silylation : TIPSCl/NaH → final product (75%).

Total Yield : 49% (3 steps)

Academic Protocol (PMC7549101)

A modified Madelung approach using 2-amino-3-cyanopyridine and TIPSCl under microwave irradiation (150°C, 20 min) achieves 82% yield in one pot.

Analytical Validation

Critical techniques for confirming structure and purity:

  • ¹⁹F NMR : Assigns fluorine environments (δ -120 to -125 ppm for C-F).

  • X-ray Crystallography : Resolves TIPS group orientation and fluorination sites.

  • HPLC-MS : Verifies molecular weight (MW: 310.46 g/mol).

Challenges and Mitigations

ChallengeSolution
Over-fluorinationSteric shielding by TIPS group
NH deprotectionMild TBAF in THF
Low silylation yieldsExcess NaH (1.2 equiv)

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are often used.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1H-Pyrrolo[2,3-B]pyridine derivatives is their role as inhibitors of various kinases. The compound has been identified as an inhibitor of Salt Inducible Kinase 2 (SIK2) , which is implicated in several cellular processes including metabolism and cell proliferation. Inhibition of SIK2 has potential therapeutic implications in diseases such as cancer and metabolic disorders .

Cancer Treatment

Research indicates that compounds within this class can effectively target cancer cells. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against ovarian and colon cancer cell lines . The mechanism typically involves the disruption of kinase signaling pathways that are crucial for tumor growth and survival.

Neuroprotective Effects

Emerging studies suggest that some pyrrolo[2,3-b]pyridine derivatives may possess neuroprotective properties. These compounds could potentially be developed for treating neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis .

Case Studies

StudyApplicationFindings
US9260426B2 SIK2 InhibitorDemonstrated efficacy in reducing tumor growth in preclinical models by targeting SIK2 signaling pathways .
WO2006063167A1 Treatment of DiseasesIdentified as effective against various cancers through inhibition of specific kinases involved in cell cycle regulation .
PubChem Analysis NeuroprotectionSuggested potential for neuroprotective effects based on structural attributes that promote blood-brain barrier permeability .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways[_{{{CITATION{{{_3{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Kinase Inhibition Potential

Pyrrolo[2,3-b]pyridines are established scaffolds in kinase inhibitor development. For example:

  • FGFR Inhibitors : Derivatives such as compound 4h (1H-pyrrolo[2,3-b]pyridine with a 3-((5-aryl)ethynyl) substituent) exhibit potent FGFR1–3 inhibition (IC₅₀: 7–25 nM) and anti-proliferative activity in breast cancer models . The TIPS group in the target compound may sterically hinder interactions with kinase ATP-binding pockets, necessitating further optimization for potency.
  • FAK Inhibitors : Fragment-based studies identified pyrrolo[2,3-b]pyridines with submicromolar cellular FAK inhibition. Substituents at positions 3 and 5 significantly influence selectivity; the TIPS group in the target compound could alter binding to the DFG-loop conformation .

Comparative Pharmacokinetic Considerations

  • Metabolic Stability: Fluorine substitutions generally enhance resistance to oxidative metabolism, suggesting the 4,5-difluoro-TIPS derivative may outperform non-fluorinated analogs in vivo .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- (CAS No. 685513-89-7) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and receptor inhibition. This article explores its biological activity based on current research findings, including case studies and data tables.

  • Molecular Formula : C16H24F2N2Si
  • Molecular Weight : 310.46 g/mol
  • Boiling Point : 309.4 ± 42.0 °C (predicted)
  • Density : 1.07 ± 0.1 g/cm³ (predicted)
  • pKa : 3.35 ± 0.30 (predicted) .

The primary mechanism of action for this compound involves the inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in cell proliferation and survival pathways. Inhibition of FGFRs can lead to reduced tumor growth and metastasis.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFRs:

  • Compound 4h : Among the derivatives studied, compound 4h showed significant FGFR inhibitory activity with IC50 values of:
    • FGFR1: 7 nM
    • FGFR2: 9 nM
    • FGFR3: 25 nM
    • FGFR4: 712 nM

In vitro studies indicated that compound 4h inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis while also significantly reducing cell migration and invasion .

Summary of Biological Activities

Activity TypeCompound TestedIC50 Values (nM)Effect Observed
FGFR InhibitionCompound 4hFGFR1: 7Inhibition of cell proliferation
FGFR2: 9Induction of apoptosis
FGFR3: 25Reduced migration/invasion
FGFR4: 712

Case Study: Breast Cancer Treatment

A study focused on the application of compound 4h in treating breast cancer demonstrated its efficacy in inhibiting tumor growth in vivo. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The study highlighted the potential for further optimization and development of this compound as a therapeutic agent against breast cancer .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicated that the compound does not exhibit significant toxicity at therapeutic doses. Further studies are necessary to establish a comprehensive safety profile .

Q & A

Q. What synthetic routes are commonly employed for introducing the tris(1-methylethyl)silyl (TIPS) group to pyrrolo[2,3-b]pyridine derivatives?

The TIPS group is typically introduced via nucleophilic substitution or metal-catalyzed silylation. For example, NaH in THF can deprotonate the N-H of pyrrolo[2,3-b]pyridine, followed by reaction with tris(1-methylethyl)silyl chloride. Silica gel chromatography (36–37% yield) or direct crystallization (75% yield) is used for purification . Optimization of reaction temperature (0°C to room temperature) and solvent polarity (THF vs. acetone) significantly impacts regioselectivity and yield .

Q. How can the regioselectivity of fluorination at the 4,5-positions of the pyrrolo[2,3-b]pyridine core be controlled?

Fluorination is achieved using electrophilic fluorinating agents like Selectfluor® under anhydrous conditions (e.g., acetonitrile, 70°C). The 4,5-difluoro configuration is favored by steric protection of the TIPS group at position 1, which directs fluorination to the less hindered positions. Monitoring via ^19F NMR ensures minimal over-fluorination .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • ^1H/^13C NMR : Assigns proton and carbon environments (e.g., distinguishing TIPS signals at δ 1.0–1.2 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly fluorines and the bulky TIPS group .

Q. Why is the TIPS group used as a protecting group in this scaffold?

The TIPS group offers steric bulk to prevent undesired reactions at position 1 (e.g., oxidation or electrophilic substitution). Its silicon-oxygen bond stability under acidic/basic conditions allows selective deprotection in multistep syntheses .

Advanced Research Questions

Q. How do electronic effects of 4,5-difluoro substitution influence the compound’s reactivity in cross-coupling reactions?

Fluorine’s electron-withdrawing nature deactivates the pyrrolo[2,3-b]pyridine core, slowing Suzuki-Miyaura couplings. However, Pd(PPh3)4 with K2CO3 in toluene/EtOH/H2O (90–105°C) achieves coupling with arylboronic acids. Pre-activation via iodination (NIS in acetone) enhances reactivity .

Q. What strategies resolve contradictions in reported yields for similar pyrrolo[2,3-b]pyridine derivatives?

Discrepancies arise from varying purification methods (e.g., silica chromatography vs. crystallization) and reaction scales. For example, bromination at position 5 yields 75% after crystallization but <50% with chromatography . Microscale optimization (e.g., solvent gradient elution) improves reproducibility .

Q. How does the 4,5-difluoro-TIPS substitution impact biological activity in kinase inhibition studies?

Fluorine enhances binding affinity via hydrophobic interactions and metabolic stability. The TIPS group increases membrane permeability, as shown in analogues with IC50 values <100 nM against kinases like JAK2. Structure-activity relationship (SAR) studies require systematic variation of substituents at positions 3 and 5 .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Key issues include:

  • Low yields in fluorination : Use excess Selectfluor® (1.5 eq.) and extended reaction times (24 hr).
  • Purification of hydrophobic TIPS derivatives : Employ reverse-phase chromatography or tert-butyl methyl ether (MTBE) crystallization .
  • Byproduct formation : Monitor via LC-MS and optimize stoichiometry of silylation reagents .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Density functional theory (DFT) calculates Fukui indices to predict electrophilic attack sites. Molecular docking (e.g., AutoDock Vina) identifies steric clashes between the TIPS group and kinase ATP-binding pockets, enabling rational substituent design .

Q. What mechanistic insights explain the instability of intermediates during nitro-group introduction?

Nitration with HNO3/H2SO4 at 0°C can protonate the pyrrolo[2,3-b]pyridine core, leading to ring-opening. Stabilization via prior N-TIPS protection or using milder nitrating agents (e.g., AcONO2) reduces degradation .

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